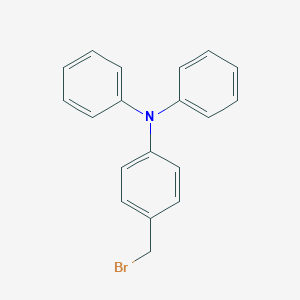

4-(Bromomethyl)-N,N-diphenylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-N,N-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrN/c20-15-16-11-13-19(14-12-16)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQHEBWVRVQJIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626969 | |

| Record name | 4-(Bromomethyl)-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183994-94-7 | |

| Record name | 4-(Bromomethyl)-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Advanced Synthesis Protocols: 4-(Bromomethyl)-N,N-diphenylaniline

[1]

Executive Summary

Target Molecule: 4-(Bromomethyl)-N,N-diphenylaniline CAS: 183994-94-7 Primary Application: Hole-Transport Materials (HTM) for OLEDs, Perovskite Solar Cells, and photoactive polymers.[1][2]

This technical guide details the synthesis of this compound, a critical intermediate in the development of optoelectronic materials.[1] Unlike simple alkyl halides, this molecule presents a specific synthetic challenge: the competition between benzylic bromination (desired) and electrophilic aromatic substitution (undesired).[1] The electron-rich triphenylamine (TPA) core makes the aromatic rings highly susceptible to direct bromination.[1]

This guide presents two validated routes:

-

The Radical Route (Wohl-Ziegler): Cost-effective for scale-up but requires strict control of reaction kinetics to prevent ring bromination.[1]

-

The Nucleophilic Substitution Route (Appel Reaction): Higher fidelity and purity, recommended for small-scale, high-value synthesis where isolation difficulties must be minimized.[1]

Part 1: Retrosynthetic Analysis & Strategy

To achieve high purity, we must disconnect the target molecule at the benzylic carbon. The choice of precursor dictates the dominant reaction mechanism—radical vs. ionic.

Diagram 1: Retrosynthetic Pathways

Caption: Retrosynthetic tree illustrating the two primary approaches: direct functionalization of the methyl group (Red) vs. conversion of the alcohol (Green).[1]

Part 2: Route 1 — Wohl-Ziegler Bromination (Radical Pathway)[1]

This is the industry-standard route due to the low cost of reagents. However, it is chemically risky.[1] The TPA core is an electron donor, making the ring positions ortho and para to the nitrogen highly reactive toward electrophiles (

The Challenge: If the concentration of molecular bromine (

Protocol 1.0: Radical Bromination

Reagents:

-

Substrate: 4-Methyl-N,N-diphenylaniline (1.0 eq)[1]

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)[1]

-

Initiator: Azobisisobutyronitrile (AIBN) (0.05 eq) or Benzoyl Peroxide (BPO)[1]

-

Solvent: Anhydrous Chlorobenzene or Benzene (CCl4 is traditional but restricted)[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 4-Methyl-N,N-diphenylaniline in anhydrous chlorobenzene (0.1 M concentration).

-

Deoxygenation: Sparge the solution with Argon or Nitrogen for 20 minutes. Oxygen acts as a radical trap and will inhibit the initiation step.

-

Addition: Add NBS (recrystallized to remove free

) and AIBN. -

Initiation: Heat the mixture rapidly to reflux (132°C for chlorobenzene).

-

Critical Control Point: Slow heating promotes the formation of

before the radical chain is established, leading to ring bromination. You need a rapid thermal ramp.

-

-

Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 9:1). The product (

) will appear less polar than the alcohol but distinct from the starting material. -

Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.[3]

-

Purification: Concentrate the filtrate. Recrystallize immediately from Ethanol/Hexane. Do not perform column chromatography on silica gel if possible , as the benzylic bromide is hydrolytically unstable and can revert to the alcohol or degrade on acidic silica.

Diagram 2: Mechanism & Competition

Caption: Mechanistic bifurcation. Path A (Green) is desired.[1] Path B (Red) occurs if free bromine accumulates or radical initiation fails.[1]

Part 3: Route 2 — The Appel Reaction (Ionic Pathway)[1]

For high-purity applications (e.g., pharmaceutical intermediates or high-efficiency OLEDs), the Appel reaction is superior.[1] It converts an alcohol to a bromide using Triphenylphosphine (

Protocol 2.0: Appel Bromination

Reagents:

-

Substrate: (4-(Diphenylamino)phenyl)methanol (1.0 eq)[1]

-

Reagent A: Carbon Tetrabromide (

) (1.2 eq)[1] -

Reagent B: Triphenylphosphine (

) (1.2 eq)[1] -

Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

-

Setup: Dissolve the alcohol substrate and

in anhydrous DCM (0.2 M) in a round-bottom flask under -

Addition: Add

portion-wise over 15 minutes.-

Observation: The solution may turn slightly yellow. The reaction is driven by the formation of the strong

bond (Triphenylphosphine oxide).[5]

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 2 hours.

-

Workup: The reaction produces

as a byproduct, which precipitates or remains in solution. Add Hexane to the reaction mixture to precipitate the bulk of the phosphine oxide. Filter through a celite pad. -

Purification: The filtrate contains the product and residual

. Concentrate and purify via rapid filtration through a short plug of neutral alumina (to avoid hydrolysis) or recrystallization from cold ethanol.[1]

Part 4: Characterization & Data Comparison[1]

The successful synthesis is validated by

Table 1: NMR Diagnostic Signals ( NMR, , 400 MHz)

| Moiety | Chemical Shift ( | Multiplicity | Interpretation |

| Benzylic | 4.48 - 4.52 ppm | Singlet (2H) | Diagnostic Peak for Target |

| Methyl Precursor ( | 2.30 ppm | Singlet (3H) | Disappearance indicates conversion |

| Alcohol Precursor ( | 4.65 ppm | Singlet (2H) | Disappearance indicates conversion |

| Aromatic Protons | 6.90 - 7.30 ppm | Multiplet | TPA Core (Integration check) |

Table 2: Route Comparison

| Feature | Route 1: Wohl-Ziegler (Radical) | Route 2: Appel (Ionic) |

| Yield | 60 - 75% | 85 - 95% |

| Purity Profile | Moderate (Risk of ring bromination) | High (No ring bromination) |

| Scalability | High (Cheap reagents) | Moderate (Atom economy is lower) |

| Cost | Low | High ( |

| Best For | Bulk Intermediate Synthesis | Final Step / High-Value Targets |

Part 5: Safety & Handling (Critical)[1]

-

Lachrymator Hazard: this compound is a benzyl bromide derivative.[1] It is a potent lachrymator (tear gas).[1]

-

Protocol: All weighing and transfers must occur inside a functioning fume hood.

-

Decontamination:[1] Glassware should be rinsed with a dilute ethanolic KOH solution to hydrolyze residues before removal from the hood.

-

-

Instability: Benzylic bromides are reactive. They can hydrolyze to the alcohol in moist air or polymerize. Store under inert gas at -20°C in the dark.

References

-

Wohl-Ziegler Bromination Mechanism & Selectivity

- Mechanistic insight into the competition between allylic/benzylic bromination and arom

-

Source: [1]

-

Appel Reaction Methodology

- Standard protocols for converting benzyl alcohols to bromides using PPh3/CBr4.

-

Source: [1]

-

Synthesis of TPA Derivatives (OLED Materials)

- Specific context on functionalizing Triphenylamine cores for hole-transport m

-

Source: [1]

-

NMR Characterization Data

- Reference shifts for benzylic bromides and TPA deriv

-

Source: [1]

Methodological & Application

Topic: Experimental Setup for Reactions Involving 4-(Bromomethyl)-N,N-diphenylaniline

An Application Note for Researchers

**Abstract

This document provides a detailed guide for researchers, chemists, and drug development professionals on the experimental setup and execution of nucleophilic substitution reactions using 4-(Bromomethyl)-N,N-diphenylaniline. This versatile building block is of significant interest due to the presence of a highly reactive benzylic bromide, making it an excellent electrophile for introducing the bulky, electron-rich triphenylamine moiety into a wide range of molecular scaffolds. This guide emphasizes the scientific rationale behind procedural choices, provides a detailed, self-validating protocol for a representative Williamson ether synthesis, and includes necessary safety precautions and data presentation formats.

Introduction: The Utility of this compound

This compound, a derivative of triphenylamine, is a crystalline solid at room temperature. Its molecular architecture is defined by two key features: the tertiary amine core composed of a central nitrogen atom bonded to three phenyl rings, and a bromomethyl group (-CH₂Br) at the para-position of one of these rings.

The triphenylamine core imparts significant electronic and steric properties. It is a well-known hole-transporting moiety, making its derivatives valuable in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials.[1] The bromomethyl group, however, is the primary site of chemical reactivity. As a benzylic bromide, the carbon-bromine bond is activated towards nucleophilic displacement, creating a powerful synthetic tool for covalent modification. The principal value of this reagent lies in its ability to undergo Sₙ2 reactions, where the bromide acts as an excellent leaving group, facilitating the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.[2]

This application note will focus on the most common and illustrative application: its use as an alkylating agent in a nucleophilic substitution reaction.

Principle of Reactivity: The Sₙ2 Pathway

The reactivity of this compound is dominated by the bimolecular nucleophilic substitution (Sₙ2) mechanism. This is a single-step process where a nucleophile attacks the electrophilic carbon atom of the bromomethyl group, and the bromide ion is simultaneously displaced.

Causality Behind Experimental Choices:

-

Substrate: The benzylic carbon is sp³ hybridized and sterically accessible, favoring the Sₙ2 pathway over elimination (E2) reactions, which are more common with tertiary alkyl halides.[3]

-

Nucleophile: A strong nucleophile is required for an efficient reaction. For neutral nucleophiles like alcohols or phenols, a base is necessary to deprotonate them into their more potent anionic alkoxide/phenoxide forms.

-

Solvent: Polar aprotic solvents (e.g., acetone, DMF, acetonitrile) are ideal. They effectively solvate the counter-ion of the base (e.g., K⁺ from K₂CO₃) but do not form strong hydrogen bonds with the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the Sₙ2 rate.[4]

-

Leaving Group: The bromide ion (Br⁻) is an excellent leaving group because it is a weak base, capable of stabilizing the negative charge it acquires upon departure.

Application Protocol: Williamson Ether Synthesis

This section details a robust protocol for the synthesis of 4-((phenoxymethyl))-N,N-diphenylaniline, a representative ether, via the Williamson ether synthesis.[4][5] This reaction demonstrates the core utility of this compound as an alkylating agent.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Notes |

| This compound | C₁₉H₁₆BrN | 338.24 | BLDpharm | CAS: 183994-94-7[1] |

| Phenol | C₆H₅OH | 94.11 | Sigma-Aldrich | Corrosive, toxic |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Fisher Sci. | Anhydrous, fine powder |

| Acetone | C₃H₆O | 58.08 | VWR | Anhydrous, ACS grade |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | VWR | ACS grade |

| Deionized Water | H₂O | 18.02 | --- | --- |

| Brine (Saturated NaCl) | NaCl(aq) | --- | --- | --- |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | --- | For drying |

Safety and Handling

-

Hazard Overview: this compound is classified as a hazardous substance, harmful if swallowed and causing skin/eye irritation.[1] Phenol is highly corrosive and toxic. All manipulations must be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical splash goggles at all times.

-

Waste Disposal: Dispose of all organic waste in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Experimental Workflow

Step-by-Step Protocol

Reaction Setup (Scale: 1.0 mmol)

-

To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (338 mg, 1.0 mmol, 1.0 eq).

-

Add phenol (104 mg, 1.1 mmol, 1.1 eq) and anhydrous potassium carbonate (276 mg, 2.0 mmol, 2.0 eq).

-

Add 20 mL of anhydrous acetone to the flask.

-

Attach a reflux condenser and place the flask in a heating mantle on a magnetic stir plate.

Reaction Execution

-

Begin stirring and gently heat the mixture to reflux (~56 °C).

-

Maintain the reflux for 4-6 hours. The reaction progress should be monitored every hour after the first hour.

Reaction Monitoring (Self-Validation)

-

TLC Analysis: Prepare a TLC plate (silica gel) and a developing chamber with a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate).

-

Spot three lanes on the plate: one with the starting material (SM), one with the reaction mixture (RM), and one co-spot (both SM and RM).

-

Visualize the plate under UV light (254 nm). The reaction is complete when the spot corresponding to the starting material (this compound) is no longer visible in the RM lane.

| TLC Data (Example) | R_f Value |

| Starting Material | ~0.50 |

| Product | ~0.65 |

Work-up and Isolation

-

Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature.

-

Remove the insoluble salts (K₂CO₃, KBr) by vacuum filtration, washing the solid with a small amount of acetone.

-

Transfer the filtrate to a round-bottom flask and remove the acetone under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane (DCM, 30 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).

-

Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄).

Purification and Characterization

-

Filter off the MgSO₄ and concentrate the filtrate in vacuo to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or an ethanol/hexane mixture.

-

Collect the pure crystalline product by vacuum filtration and dry under high vacuum.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The melting point should also be determined.

Conclusion

This compound is a highly effective electrophilic building block for the introduction of the triphenylamine functional group. Its reactivity is governed by the Sₙ2 mechanism, making it predictable and versatile. The provided Williamson ether synthesis protocol is a robust and representative example of its application, highlighting the importance of choosing appropriate bases and solvents to achieve high yields. By understanding the causality behind each experimental step, researchers can confidently adapt this protocol for a wide variety of nucleophiles, enabling the synthesis of novel materials and complex molecules for drug discovery.

References

-

ChemBK. 4-bromo-N,N-diphenylaniline. (2024-04-10). Available at: [Link]

-

The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. (2018-05-02). YouTube. Available at: [Link]

-

Top Industrial Grade Chemical. 4-Bromo-N,N-Dimethyl Aniline. Available at: [Link]

-

MDPI. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed Central. Available at: [Link]

-

ResearchGate. (PDF) 4-Bromo-N-phenylaniline. Available at: [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Available at: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). Available at: [Link]

-

Utah Tech University. Williamson Ether Synthesis. Available at: [Link]

-

ResearchGate. ChemInform Abstract: Nucleophilic Substitution Reaction of 4-Bromobenzo(1,2-c;3,4-c′)bis(1, 2,5)thiadiazole and Reduction of Hydroxy and Methoxy Derivative to the Corresponding 1,2,3,4-Benzenetetraamine. Available at: [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. (2025-03-22). Available at: [Link]

-

PubChem. 4-Bromotriphenylamine. National Institutes of Health. Available at: [Link]

-

Semantic Scholar. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024-07-26). Available at: [Link]

-

Inchem.org. ICSC 1226 - 4-BROMOANILINE. Available at: [Link]

-

MDPI. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024-07-26). Available at: [Link]

-

CUSABIO. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

Sources

Troubleshooting & Optimization

improving yields in the synthesis of 4-(Bromomethyl)-N,N-diphenylaniline

Topic: Yield Optimization & Troubleshooting for Wohl-Ziegler Bromination of 4-Methyl-N,N-diphenylaniline. Target Molecule: 4-(Bromomethyl)-N,N-diphenylaniline (TPA-CH₂Br). Core Reaction: Radical Substitution (Wohl-Ziegler) using N-Bromosuccinimide (NBS).[1][2]

The Reaction System: Mechanism & Critical Parameters

To improve yields, one must first master the delicate balance of the Goldfinger Mechanism . The reaction does not proceed via direct bromination by NBS; rather, NBS serves as a reservoir that maintains a low, steady-state concentration of molecular bromine (

The "Goldfinger" Equilibrium

High concentrations of

The Stoichiometric Trap:

-

Target: Mono-bromination (Product).

-

Competitor 1: gem-Dibromination (Over-reaction).

-

Competitor 2: Ring Bromination (Ionic pathway, favored by polar impurities or high

conc).

Critical Parameters Table

| Parameter | Standard Condition | Optimization Insight |

| Stoichiometry | 1.05 eq NBS | Do not exceed 1.05 eq. Excess NBS mathematically guarantees gem-dibromide formation once the mono-bromide accumulates. |

| Solvent | CCl₄ (Classic) | Replace with PhCl (Chlorobenzene) or PhCF₃ (Trifluorotoluene) . CCl₄ is toxic/banned. PhCl provides the necessary non-polar environment to suppress ionic pathways but allows higher reflux temps (132°C) for faster kinetics. |

| Initiator | AIBN (Azobisisobutyronitrile) | Freshness is key. Recrystallize AIBN from methanol if older than 6 months. Use 2-5 mol%. |

| Atmosphere | Nitrogen/Argon | Oxygen is a radical scavenger. Degas solvents (sparge with Ar for 20 min) before adding the initiator to prevent induction periods. |

| Light | Ambient | Supplement with 400-500nm LED (Blue/White light) if thermal initiation is sluggish. |

Troubleshooting Guide (Root Cause Analysis)

Scenario A: "I have a mixture of Starting Material (SM), Product, and Dibromo-byproduct."

Diagnosis: The reaction was pushed too far.

-

The Science: The rate of bromination for the product (TPA-CH₂Br) is often similar to the starting material (TPA-CH₃). If you wait for 100% conversion of SM, you will generate significant dibromo-species.

-

The Fix: Stop the reaction at 80-85% conversion . It is thermodynamically easier to separate non-polar SM from the polar product than it is to separate the mono-bromo from the di-bromo analog.

Scenario B: "My yield dropped drastically during column chromatography."

Diagnosis: Silica Gel Hydrolysis.

-

The Science: Benzyl bromides are electrophilic. The acidic silanol groups (

) on standard silica gel catalyze the hydrolysis of TPA-CH₂Br to the benzyl alcohol or induce oxidative decomposition (turning the band black). -

The Fix:

-

Neutralize: Pre-treat silica slurry with 1-2% Triethylamine (TEA).

-

Switch Phase: Use Neutral Alumina (Grade III) instead of silica.

-

Skip Column: Use recrystallization (see Protocol).

-

Scenario C: "The reaction turns green/blue and yield is low."

Diagnosis: Cation Radical Formation (Ionic Pathway).

-

The Science: Triphenylamine derivatives form stable radical cations (blue/green) in the presence of oxidizers. This indicates the radical chain is failing and electron transfer (oxidation) is occurring.

-

The Fix: Your solvent is likely wet or too polar. Dry the solvent over molecular sieves and ensure strict exclusion of moisture.

Visualizing the Workflow

Diagram 1: Reaction Logic & Competing Pathways

This diagram illustrates the kinetic competition that dictates yield.

Caption: Kinetic competition between the desired mono-bromination and the parasitic di-bromination/ionic pathways.

Optimized Experimental Protocol

Objective: Synthesis of this compound (10g Scale).

Reagents:

-

4-Methyl-N,N-diphenylaniline (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq) – Recrystallize from water if yellow/brown.

-

AIBN (0.05 eq)

-

Chlorobenzene (PhCl) – Anhydrous (5 mL per 1g of reactant).

Step-by-Step:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

Solvent Prep: Add Chlorobenzene to the flask and sparge with Argon for 15 minutes. Crucial for radical chain length.

-

Addition: Add 4-Methyl-N,N-diphenylaniline and NBS. Stir until suspended.

-

Initiation: Add AIBN. Heat the mixture rapidly to 90°C (if using PhCl).

-

Observation: The dense NBS solid (bottom) will gradually convert to Succinimide (which floats to the top).[4]

-

-

Monitoring: Check TLC every 30 minutes (Eluent: 5% EtOAc in Hexane).

-

Stop Point: Quench when SM spot is faint (~80-90% conversion). Do not wait for it to disappear.

-

-

Workup:

-

Purification (The "Green" Route):

-

Dissolve crude solid in minimum hot Cyclohexane (or Hexane/DCM 4:1).

-

Allow to cool slowly to 4°C.

-

Filter crystals.[6] This removes the soluble dibromo-impurities and unreacted SM.

-

Diagram 2: Purification Decision Tree

How to process the crude mixture without destroying the product.

Caption: Decision matrix for purification. Acidic silica is the primary cause of yield loss during workup.

FAQ: Expert Insights

Q: Can I use DCM (Dichloromethane) as a solvent? A: Yes, but it requires photo-initiation (UV/Vis light) because DCM's boiling point (40°C) is too low to thermally activate AIBN efficiently (requires >65°C). If using DCM, switch to a low-temp initiator like V-70 or use a 500W halogen lamp.

Q: How do I store the product? A: The benzylic bromide is sensitive to moisture and light. Store under Argon in a foil-wrapped vial at -20°C. If it turns green, it has oxidized; recrystallize before use.

Q: Why is my NBS yellow?

A: Yellow NBS contains free bromine (

References

-

Wohl-Ziegler Reaction Mechanism & Conditions Organic Chemistry Portal. "Wohl-Ziegler Reaction."[1][2][3][4] [Link][3]

-

Solvent Effects in Radical Bromination Offield, A. et al. "Development of a Continuous Photochemical Bromination/Alkylation Sequence." Org.[1][3][6] Process Res. Dev. 2022.[7][8] [Link]

-

Purification & Stability of Benzylic Bromides Li, N. et al. "Synthesis and characterization of brominated poly(phenylene oxide)." Energy & Environmental Science, Supplementary Info.[5] [Link] (Note: Highlights the handling of brominated benzylic species and precipitation purification methods).

Sources

- 1. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 2. sciforum.net [sciforum.net]

- 3. Wohl-Ziegler Reaction [organic-chemistry.org]

- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. EP0973729A1 - A process for the preparation of 4-bromomethyl diphenyl compounds - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts - PMC [pmc.ncbi.nlm.nih.gov]

troubleshooting guide for Suzuki coupling with 4-(Bromomethyl)-N,N-diphenylaniline

Technical Support Center: Suzuki Coupling of 4-(Bromomethyl)-N,N-diphenylaniline

Executive Summary: The "Benzylic Trap"

You are likely encountering low yields or complex mixtures because you are treating This compound as a standard aryl halide. It is not.

This substrate contains a benzylic bromide (sp³ hybridized electrophile).[1][2] Unlike the standard aryl bromides (sp²) used in 90% of Suzuki couplings, benzylic halides are:

-

Hyper-reactive to Nucleophiles: They are prone to direct S_N2 attack by the base (hydroxide/alkoxide), leading to alcohol or ether byproducts.

-

Prone to Homocoupling: They rapidly dimerize to form 1,2-diarylalkanes (Wurtz-type coupling) in the presence of Pd(0).

-

Mechanistically Distinct: The oxidative addition step is facile, but the resulting

-benzylpalladium species is metastable and can undergo rearrangement or protodehalogenation before transmetallation occurs.

This guide provides a specialized protocol to suppress these side pathways while preserving the redox-active triphenylamine (TPA) core.

Diagnostic Center: Why is my reaction failing?

Use this decision matrix to identify your specific failure mode.

Figure 1: Diagnostic logic flow for benzylic Suzuki coupling failures.

Critical Parameters & Optimization

The following parameters are calibrated specifically for This compound .

A. The Catalyst System

-

Avoid:

(Tetrakis). While common, it often leads to sluggish transmetallation with benzylic substrates, allowing side reactions to dominate. -

Recommended:

- : The large bite angle of dppf accelerates the reductive elimination and stabilizes the benzyl-Pd intermediate [1].

-

+ SPhos/JohnPhos: Buchwald ligands are exceptional for sp³ coupling, preventing

B. The Base (The Silent Killer)

-

The Problem: Strong bases like

, -

The Fix: Use mild, bulky, or anhydrous bases.

-

Primary Choice:

(suspended in toluene/water mix). -

Secondary Choice:

or

-

C. Solvent Selection

-

Toluene/Water (5:1): The biphasic system protects the bromide from rapid hydrolysis while dissolving the inorganic base in the aqueous phase to activate the boronic acid at the interface.

-

Anhydrous DMF: If hydrolysis is the dominant failure mode, switch to anhydrous DMF with

.

Validated Protocol

Objective: Coupling this compound (1.0 eq) with Phenylboronic acid (1.2 eq).

| Reagent | Equivalents | Role |

| This compound | 1.0 | Electrophile (sp³) |

| Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile |

| 0.03 (3 mol%) | Catalyst | |

| 3.0 | Base (Mild) | |

| Toluene : Water | 5 : 1 ratio | Solvent System |

Step-by-Step Methodology:

-

Degassing (Crucial): Sparge the Toluene and Water separately with Argon or Nitrogen for 20 minutes. Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligands.

-

Charge Solids: In a glovebox or under positive Argon flow, add the Pd-catalyst, Boronic Acid, and Base to the reaction vessel.

-

Note: Do not add the benzylic bromide yet.

-

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Substrate Addition: Dissolve the This compound in a minimal amount of degassed Toluene. Add this solution dropwise to the reaction mixture.

-

Why? Keeping the concentration of the benzylic bromide low relative to the Pd-catalyst prevents "Wurtz-type" homocoupling (Dimerization) [3].

-

-

Temperature: Heat to 60–80°C .

-

Warning: Do not reflux at 110°C immediately. High temperatures accelerate the thermal decomposition of the benzylic species.

-

-

Monitoring: Monitor by TLC or LCMS. The reaction is typically faster than aryl couplings (2–6 hours).

Mechanistic Insight

Understanding the cycle allows you to troubleshoot logically. The benzylic coupling differs from aryl coupling in the stability of the oxidative addition complex.

Figure 2: Catalytic cycle highlighting the vulnerability of the oxidative addition intermediate to nucleophilic attack and homocoupling.

FAQ: Common User Issues

Q: Can I use Potassium Aryltrifluoroborates (

Q: My product is contaminated with a "dimer" that is difficult to separate.

A: This is the homocoupling product (

-

Lower the catalyst loading.[2]

-

Increase the equivalents of the Boronic Acid (to 1.5 eq).

-

Use the dropwise addition method described in the protocol.

Q: The reaction turns black immediately and yields are low. A: "Pd black" formation indicates ligand dissociation and catalyst death. This happens because benzylic oxidative addition is fast, but transmetallation is slow. The Pd(II) intermediate sits waiting and decomposes.

-

Fix: Switch to electron-rich, bulky ligands like SPhos or XPhos , which stabilize the Pd(II) species.

References

-

Molander, G. A., & Petrillo, D. E. (2008).[4] Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates.[4] Organic Letters, 10(9), 1795–1798.[4]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[3] Accounts of Chemical Research, 41(11), 1461–1473.

-

Netherton, M. R., & Fu, G. C. (2001). Suzuki Cross-Couplings of Alkyl Halides. Angewandte Chemie International Edition, 40(18), 3458–3460.

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium Trifluoroborates: Reagents for Palladium-Catalyzed Cross-Coupling.[4][5] Current Opinion in Drug Discovery & Development.

Sources

Technical Support Center: Scaling Up Reactions Involving 4-(Bromomethyl)-N,N-diphenylaniline

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Bromomethyl)-N,N-diphenylaniline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered when scaling up reactions involving this versatile reagent. My aim is to move beyond simple procedural steps and offer insights into the underlying chemical principles to empower you to confidently navigate the challenges of process scale-up.

I. Core Principles for Scaling Up this compound Reactions

This compound is a valuable building block, primarily utilized for the introduction of the N,N-diphenylaminobenzyl moiety. Its reactivity is dominated by the benzylic bromide, which is susceptible to nucleophilic substitution. When transitioning from bench-scale to larger-scale synthesis, several critical factors must be carefully managed to ensure safety, efficiency, and product purity.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 183994-94-7 | [1][2][3] |

| Molecular Formula | C19H16BrN | [2][3] |

| Molecular Weight | 338.24 g/mol | [2][3] |

| Storage | Inert atmosphere, 2-8°C | [3][4] |

II. Troubleshooting Guide: A Mechanistic Approach

This section addresses common issues encountered during the scale-up of reactions with this compound in a question-and-answer format.

Reaction Initiation & Sluggishness

Question 1: My reaction is sluggish or fails to initiate upon scale-up, despite being successful on a smaller scale. What are the likely causes and how can I resolve this?

Answer: This is a frequent challenge in process chemistry, often stemming from mass and heat transfer limitations that are less pronounced at the bench.

-

Inadequate Mixing: In larger vessels, inefficient stirring can lead to localized concentration gradients of reactants and reagents, hindering the reaction rate. Ensure your overhead stirrer is appropriately sized for the reaction vessel and that a vortex is visible, indicating good agitation.

-

Solvent and Base Solubility: While complete dissolution of all components is not always necessary, poor solubility of the base (e.g., K2CO3) can be exacerbated at scale. Consider switching to a more soluble base like cesium carbonate or using a solvent system that better solubilizes the reactants. Polar aprotic solvents like DMF or DMSO can enhance the reactivity of nucleophiles in SN2 reactions.[5] However, be mindful of potential side reactions with these solvents at elevated temperatures.

-

Catalytic Activation: For sluggish reactions, the addition of a catalytic amount of potassium iodide can be beneficial. The iodide, being a better nucleophile and a better leaving group than bromide, can undergo a Finkelstein-type reaction with the benzylic bromide to form the more reactive benzylic iodide in situ.

Workflow for Troubleshooting Sluggish Reactions:

Caption: Troubleshooting workflow for sluggish reactions.

Side Product Formation

Question 2: I am observing significant amounts of impurities, particularly a product with double the mass of my expected product, upon scaling up my N-alkylation reaction. What is happening and how can I prevent it?

Answer: The formation of a dimer strongly suggests over-alkylation, a common side reaction when your nucleophile can react more than once.

-

Mechanism of Over-alkylation: If your nucleophile is a primary amine, the initially formed secondary amine is also nucleophilic and can compete with the starting primary amine for the remaining this compound. This leads to the formation of a tertiary amine dimer.

-

Controlling Stoichiometry and Addition Rate: At scale, localized "hot spots" of high electrophile concentration can promote this side reaction. A slow, controlled addition of the this compound to the nucleophile can maintain a low concentration of the electrophile, favoring the desired mono-alkylation. Using a slight excess of the nucleophile can also help outcompete the product for the alkylating agent.[5]

-

Temperature Control: Exothermic reactions can lead to temperature spikes in large reactors if not adequately controlled. Higher temperatures can accelerate the rate of the undesired second alkylation. Ensure your reactor has sufficient cooling capacity and monitor the internal temperature closely. Lowering the reaction temperature may be necessary.[5]

Table 1: Strategies to Mitigate Over-alkylation

| Strategy | Rationale | Implementation |

| Controlled Addition | Minimize localized high concentrations of the electrophile. | Add this compound solution dropwise or via a syringe pump to the nucleophile solution. |

| Stoichiometric Ratio | Ensure the nucleophile is in excess to outcompete the mono-alkylated product. | Use 1.1 to 1.5 equivalents of the nucleophile. |

| Temperature Management | Reduce the rate of the undesired secondary reaction, which may have a higher activation energy. | Maintain a consistent, lower reaction temperature with adequate cooling. |

Work-up and Purification Challenges

Question 3: My product is difficult to isolate and purify at scale. The work-up is messy, and column chromatography is not ideal for large quantities. What are my options?

Answer: Scalable purification strategies aim to minimize the use of chromatography and favor crystallization or precipitation.

-

Phase Separation and Extraction: Ensure efficient phase separation during aqueous work-up. The formation of emulsions can be an issue at scale. Adding brine can help break emulsions. Perform extractions with sufficient solvent volumes to ensure complete recovery of the product.

-

Crystallization/Recrystallization: This is the most desirable method for large-scale purification. A systematic screening of solvents is crucial. Consider anti-solvent crystallization, where a solvent in which the product is soluble is mixed with a solvent in which it is insoluble to induce precipitation. Toluene and benzene have been noted as suitable recrystallization solvents for similar bromoaniline derivatives.[6]

-

Filtration and Washing: After crystallization, ensure the solid product is thoroughly washed with a suitable cold solvent to remove residual impurities.

Diagram of a Scalable Purification Workflow:

Caption: A typical scalable purification workflow.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound at scale? A1: this compound and related brominated anilines are classified as harmful if swallowed, in contact with skin, or if inhaled.[7][8][9] They can cause skin and serious eye irritation.[7][8][9] When working at scale, the increased quantity of material elevates the risk of exposure. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields or goggles, and a lab coat.[10] Work in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[10][11]

Q2: How should I store bulk quantities of this compound? A2: This compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[3][4] This is to prevent potential degradation from moisture and atmospheric oxygen. Ensure the container is tightly sealed.

Q3: Can I use a different base for my reaction? A3: Yes, the choice of base is critical and can be adjusted. Inorganic bases like potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are common. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used. The choice will depend on the nucleophile's sensitivity to basicity and the desired reaction conditions. Stronger bases may increase the rate of reaction but can also promote side reactions like elimination.

Q4: How do I effectively monitor the reaction progress at a large scale? A4: Taking representative samples from a large, heterogeneous reaction mixture can be challenging. Ensure good mixing before sampling. Thin-layer chromatography (TLC) is a quick and effective method. For more quantitative analysis, high-performance liquid chromatography (HPLC) or gas chromatography (GC) can be employed. It is advisable to develop a reliable in-process control (IPC) method during the initial small-scale experiments.

IV. Experimental Protocol: Scalable N-Alkylation of a Primary Amine

This protocol provides a general framework. It should be optimized for your specific nucleophile.

-

Reactor Setup: Equip a suitably sized reactor with an overhead stirrer, a temperature probe, a condenser, and a nitrogen inlet.

-

Reagent Charging: Charge the reactor with the primary amine nucleophile (1.0 eq.) and a suitable solvent (e.g., acetonitrile or DMF). Begin stirring.

-

Inerting: Purge the reactor with nitrogen for 15-20 minutes.

-

Base Addition: Add the base (e.g., K2CO3, 2.0 eq.).

-

Electrophile Addition: Dissolve this compound (1.1 eq.) in the reaction solvent. Add this solution to the reactor dropwise via an addition funnel over 1-2 hours.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor by TLC or HPLC until the starting amine is consumed.

-

Work-up: Cool the reaction to room temperature. Filter off any insoluble salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in a minimal amount of a good solvent (e.g., toluene) and add a poor solvent (e.g., heptane) until turbidity is observed. Cool the mixture to induce crystallization.

-

Isolation: Collect the solid product by filtration, wash with cold heptane, and dry under vacuum.

V. References

-

Benchchem. (n.d.). 4-(Bromomethyl)-N,N-diethylaniline. Retrieved from

-

Benchchem. (n.d.). Impact of solvent and temperature on (4-(Bromomethyl)phenyl)methanamine reactions. Retrieved from

-

ResearchGate. (n.d.). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Retrieved from [Link]

-

Lumora Chemicals. (n.d.). This compound. Retrieved from

-

National Institutes of Health. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Retrieved from

-

ChemicalBook. (n.d.). This compound CAS#: 183994-94-7. Retrieved from

-

Google Patents. (n.d.). US6388135B1 - Preparation of 4-bromoaniline derivatives. Retrieved from

-

Chemsrc. (n.d.). 4-(Bromomethyl)-N,N-diethylaniline | CAS#:1054451-35-2. Retrieved from

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved from [Link]

-

Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

Sources

- 1. lumorachemicals.com [lumorachemicals.com]

- 2. This compound | C19H16BrN | CID 22617101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 183994-94-7|this compound|BLD Pharm [bldpharm.com]

- 4. This compound CAS#: 183994-94-7 [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents [patents.google.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. 4-Bromo-N,N-dimethylaniline - Safety Data Sheet [chemicalbook.com]

- 10. technopharmchem.com [technopharmchem.com]

- 11. chemos.de [chemos.de]

Navigating the Reactivity of 4-(Bromomethyl)-N,N-diphenylaniline: A Technical Support Guide

Welcome to the technical support center for 4-(Bromomethyl)-N,N-diphenylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this highly reactive and versatile intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you manage its reactivity, optimize your synthetic outcomes, and ensure safe handling in your laboratory.

Understanding the Core Reactivity

This compound is a valuable reagent due to its benzylic bromide functional group. The reactivity of this group is significantly influenced by the presence of the electron-donating N,N-diphenylamino moiety. This electronic effect stabilizes the transition states of both SN1 and SN2 reactions, making the compound highly susceptible to nucleophilic substitution.[1][2] The stabilization of the benzylic carbocation intermediate is a key factor in its pronounced reactivity.

However, this enhanced reactivity also presents challenges, including the potential for side reactions and instability. This guide will equip you with the knowledge to anticipate and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent synthetic route is the free-radical bromination of 4-methyl-N,N-diphenylaniline.[3] This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, is essential, and the reaction is often promoted by heat or UV light.[3][4]

Q2: My synthesis of this compound is resulting in a mixture of products, including some with bromine on the aromatic ring. Why is this happening and how can I prevent it?

A2: This is a classic example of a competing reaction pathway. The N,N-diphenylamino group is a strong activating group, making the aromatic rings susceptible to electrophilic aromatic substitution (SEAr).[5] NBS, while primarily a source of radical bromine, can also be a source of electrophilic bromine, especially in the presence of trace acids.[5]

To minimize ring bromination:

-

Use a non-polar solvent: Solvents like carbon tetrachloride or cyclohexane are preferred over more polar options.

-

Ensure your glassware is dry and free of acid: Trace amounts of acid can catalyze the electrophilic bromination.

-

Consider an alternative brominating agent: For highly activated systems, bromotrichloromethane (BrCCl₃) under photochemical conditions can be a more selective reagent for benzylic bromination and can suppress electrophilic aromatic substitution.[5]

Q3: The purified this compound appears to be degrading over time, even when stored. What is the cause and what are the optimal storage conditions?

A3: this compound is a reactive compound and can be susceptible to decomposition, especially in the presence of moisture, light, or nucleophiles. The high reactivity of the benzylic bromide can lead to hydrolysis to the corresponding alcohol or self-reaction/polymerization, particularly if impurities are present.

For optimal stability, the compound should be stored:

-

Under an inert atmosphere: Use argon or nitrogen to displace air and moisture.

-

At low temperatures: Refrigeration (2-8 °C) is recommended.

-

In the dark: Use an amber vial or store in a light-proof container.

-

Free of contaminants: Ensure the compound is pure before long-term storage.

Q4: I am having difficulty purifying this compound by column chromatography. It seems to be reacting on the silica gel. What are my options?

A4: The acidic nature of silica gel can promote the decomposition of reactive benzylic bromides. If you are observing streaking or the appearance of new spots on your TLC plate during chromatography, consider the following:

-

Neutralize the silica gel: You can prepare a slurry of silica gel with a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), in your eluent before packing the column.

-

Use a different stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for purifying acid-sensitive compounds.

-

Recrystallization: If your compound is a solid, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be an effective purification method that avoids the issues of chromatography.

-

Trituration: If the product is a solid and the impurities are liquids or highly soluble, washing the crude solid with a non-polar solvent like cold hexanes can be a simple and effective purification step.[6]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low yield in synthesis | 1. Incomplete reaction. 2. Decomposition of the product during workup. 3. Competing side reactions (e.g., ring bromination). | 1. Monitor the reaction by TLC to ensure full consumption of the starting material. 2. Use a mild aqueous workup (e.g., washing with cold, dilute sodium bicarbonate solution) and avoid prolonged exposure to heat. 3. See FAQ Q2 for minimizing ring bromination. Ensure your reagents and solvent are pure and dry. |

| Product is an intractable oil or gum | 1. Presence of impurities. 2. Self-reaction or polymerization of the product. | 1. Attempt to purify a small sample by trituration with a cold, non-polar solvent to see if a solid can be obtained. 2. Ensure the reaction is not overheating, which can promote side reactions. Use the purified product immediately or store under strictly inert and cold conditions. |

| Inconsistent results in subsequent reactions | 1. Degradation of the this compound starting material. 2. Presence of unreacted starting material or byproducts from its synthesis. | 1. Check the purity of your benzylic bromide by TLC or NMR before use. 2. Ensure the material is properly purified and characterized before proceeding to the next step. |

| Formation of a quaternary ammonium salt with a nitrogen-based nucleophile | The nitrogen of the N,N-diphenylamino group is acting as a nucleophile. | This is generally less likely due to the steric hindrance and delocalization of the nitrogen lone pair into the aromatic rings. However, if observed, consider using a less reactive solvent or lower reaction temperatures. Protecting the aniline nitrogen is generally not feasible for this specific substrate. |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from standard procedures for benzylic bromination of electron-rich compounds.[3]

Materials:

-

4-methyl-N,N-diphenylaniline

-

N-Bromosuccinimide (NBS), recrystallized from water before use

-

2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or cyclohexane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-N,N-diphenylaniline (1.0 eq) in anhydrous CCl₄.

-

Add NBS (1.05 eq) and a catalytic amount of AIBN (0.02 eq).

-

Heat the mixture to reflux (or irradiate with a UV lamp) and monitor the reaction progress by TLC. The reaction is typically complete when the solid succinimide (a byproduct) is seen floating at the top of the solvent.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or chromatography on neutralized silica gel.

Diagram of the Synthetic Workflow:

Caption: Free-radical mechanism for benzylic bromination with NBS.

References

-

PrepChem. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

- Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

-

Molequle. (n.d.). The Role of 4-Methyl-N,N-diphenylaniline in Advanced Material Synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

-

University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

-

Otake, Y., Williams, J. D., Rincón, J. A., de Frutos, O., Mateos, C., & Kappe, C. O. (2019). Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. Reaction Chemistry & Engineering, 4(4), 725-730. [Link]

-

ACS Publications. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters. [Link]

-

Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

-

YouTube. (2012). Organic Mechanism - Benzylic Bromination NBS Radical 001. Retrieved from [Link]

-

ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?. Retrieved from [Link]

-

PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

- Google Patents. (n.d.). CN107098791A - A kind of preparation method of benzyl bromide a-bromotoluene.

-

Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Bromo-N-(4-bromophenyl)aniline. Retrieved from [Link]

-

PubMed Central. (n.d.). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Retrieved from [Link]

-

Dummies.com. (2021). Electron-Donating and Electron-Withdrawing Substituents. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(Bromomethyl)phenylacetic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

Sources

- 1. theses.gla.ac.uk [theses.gla.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 5. Photochemical benzylic bromination in continuous flow using BrCCl 3 and its application to telescoped p -methoxybenzyl protection - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00044E [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

catalyst selection and optimization for reactions of 4-(Bromomethyl)-N,N-diphenylaniline

Catalyst Selection & Optimization Guide

Substrate ID: 4-(Bromomethyl)-N,N-diphenylaniline (TPA-BnBr) Primary Function: Hole-Transport Material (HTM) Precursor / ATRP Initiator Reactivity Profile: Benzylic Electrophile + Redox-Active Amine Core

Catalyst Decision Matrix

Before selecting a protocol, identify your target transformation. The unique combination of a reactive benzylic bromide and an electron-rich triphenylamine (TPA) core requires specific catalytic strategies to prevent oxidative degradation (blue coloration) or unwanted homocoupling.

Figure 1: Decision tree for selecting the optimal catalytic system based on the desired chemical transformation.

Module A: Nucleophilic Substitution (Ether/Amine Synthesis)

Context: Attaching the TPA moiety to a core scaffold (e.g., fluorene, carbazole) or surface.

Challenge: The TPA nitrogen lone pair stabilizes the benzylic carbocation, increasing the risk of

Recommended Catalyst System: Phase Transfer Catalysis (PTC)

For scalable synthesis, avoid homogeneous conditions that require strict dryness. Use a Liquid-Liquid or Solid-Liquid PTC system.

| Component | Recommendation | Technical Rationale |

| Catalyst | 18-Crown-6 (for K salts) or TBAB (for aqueous bases) | 18-Crown-6 complexes |

| Base | Use | |

| Solvent | Toluene or DMF | Toluene is preferred to suppress |

Optimized Protocol: TPA-Ether Synthesis

-

Dissolution: Dissolve the nucleophile (e.g., phenol derivative, 1.0 eq) in Toluene (0.2 M).

-

Activation: Add

(2.0 eq) and 18-Crown-6 (5 mol%) . Stir at 60°C for 30 min. -

Addition: Add this compound (1.1 eq) slowly.

-

Monitoring: Monitor by TLC. If the solution turns deep blue , oxygen has oxidized the TPA core (see Troubleshooting).

-

Quench: Filter inorganic salts while warm.

Module B: Cross-Coupling (Suzuki-Miyaura)

Context: Creating C-C bonds at the benzylic position.[1]

Challenge: Benzylic halides are prone to

Recommended Catalyst System: Pd(0) / Bulky Phosphine

Standard

| Component | Recommendation | Technical Rationale |

| Pre-catalyst | Stable source of Pd(II), reduces to Pd(0) in situ. | |

| Ligand | JohnPhos or SPhos | Bulky Buchwald biaryl phosphines sterically crowd the metal center, preventing |

| Base | Anhydrous conditions are critical to prevent competitive hydrolysis of the benzylic bromide. |

Optimized Protocol: Benzylic Suzuki Coupling

-

Inert Atmosphere: Flame-dry glassware. Argon purge is mandatory.

-

Catalyst Prep: Mix

(2 mol%) and JohnPhos (4 mol%) in Toluene/Water (10:1 ratio, degassed). -

Reaction: Add Boronic Acid (1.2 eq), Base (

, 3.0 eq), and TPA-BnBr (1.0 eq). -

Temperature: Heat to 80°C. Do not exceed 100°C to avoid thermal homocoupling of the bromide.

Module C: ATRP Initiation (Polymer Synthesis)

Context: Using TPA-BnBr as an initiator to grow hole-transporting polymers (e.g., PMMA or Styrene derivatives). Challenge: Controlling the radical concentration to prevent termination while maintaining the integrity of the redox-active TPA end-group.

Recommended Catalyst System: Cu(I)/Cu(II) Redox Couple

The benzylic bromide bond is weak; highly active catalysts are required.

-

Catalyst: CuBr (99.9% pure).

-

Ligand: PMDETA (for acrylates) or dNbpy (for styrenes).

-

Ratio: [Monomer]:[Initiator]:[CuBr]:[Ligand] = 100:1:1:2.

-

Critical Step: The "Freeze-Pump-Thaw" cycle (3x) is non-negotiable. Oxygen inhibits polymerization and oxidizes the TPA initiator to the blue radical cation.

Troubleshooting & FAQs

Q1: My reaction mixture turned a deep blue/green color. What happened?

Diagnosis: Oxidation of the Triphenylamine (TPA) core.

Explanation: The TPA moiety is a hole-transport material. In the presence of oxygen or high-valent metals, it loses an electron to form the Ammoniumyl Radical Cation (

-

Immediate: Add a mild reducing agent (e.g., Hydrazine hydrate or Sodium Ascorbate) to quench the radical cation back to the neutral amine.

-

Prevention: Degas all solvents rigorously (sparging with

for 20 min is usually insufficient; use freeze-pump-thaw for sensitive steps).

Q2: I am seeing a "dimer" byproduct in my substitution reaction.

Diagnosis: Wurtz-type homocoupling or Friedel-Crafts alkylation. Explanation:

-

Wurtz:

. This often happens if trace metal impurities (Mg, Zn) are present or if the reaction is too concentrated. -

Friedel-Crafts: The benzylic carbocation attacks the electron-rich ring of another TPA molecule. Solution:

-

Dilution: Reduce concentration to <0.1 M.

-

Solvent Switch: Switch from DMF (polar aprotic, stabilizes carbocations) to Toluene (non-polar, disfavors ionization).

Q3: The Suzuki coupling yield is low, and I see an alkene byproduct.

Diagnosis:

Figure 2: Troubleshooting workflow for TPA oxidation (Blue Coloration).

References

-

Benzylic Suzuki Coupling Optimization

- Title: Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.

- Source: National Institutes of Health (NIH) / PMC.

-

URL:[Link]

-

ATRP Initiation & TPA Stability

-

Title: Atom Transfer Radical Polymerization (ATRP) Initiators with Reactive Groups.[2]

- Source: TCI Chemicals Technical Guide.

-

-

Radical Cation Stability (Blue Coloration)

- Title: 4-Bromo-N-phenylaniline (Structure and Redox Properties).

- Source: PMC - NIH.

-

URL:[Link]

-

General Nucleophilic Substitution of Benzylic Halides

Sources

Technical Support Center: Isolating Pure Products from 4-(Bromomethyl)-N,N-diphenylaniline Reactions

Welcome to the Technical Support Center for the work-up and purification of reaction products derived from 4-(bromomethyl)-N,N-diphenylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in isolating pure products.

Introduction

This compound is a versatile intermediate in organic synthesis, frequently employed in the construction of complex molecules due to its reactive benzylic bromide and electron-rich triphenylamine core. However, the very features that make it a valuable reagent can also present challenges during product isolation. The presence of the tertiary amine can lead to difficulties in chromatography and its relatively nonpolar nature can complicate crystallization. This guide provides a systematic approach to troubleshooting and optimizing your work-up and purification protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is a complex mess. Where do I even begin with the work-up?

A1: A successful purification begins with a well-planned work-up strategy. The initial step is to quench the reaction and perform a liquid-liquid extraction to separate your organic product from inorganic salts and highly polar impurities.[1][2]

-

Expert Insight: The choice of quenching agent is critical. For reactions involving organometallics or other water-reactive reagents, a careful, often cooled, addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) is a good starting point. For reactions run under basic conditions, a simple aqueous wash may suffice.

-

Causality: The goal of the initial quench and extraction is to create two immiscible layers, an aqueous phase and an organic phase, partitioning your desired product into the organic layer while removing water-soluble byproducts.[1][3]

Q2: I'm performing a liquid-liquid extraction, but I'm getting a persistent emulsion. How can I break it?

A2: Emulsion formation is a common frustration, especially when dealing with amine-containing compounds. Here are several techniques to address this issue:

-

Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to break the emulsion.[4]

-

Patience and Gentle Agitation: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to phase separation. Gentle swirling, rather than vigorous shaking, can also prevent emulsion formation.

-

Filtration through Celite®: Filtering the entire mixture through a pad of Celite® or another filter aid can sometimes break up the emulsion.

-

Changing the Organic Solvent: If emulsions are a persistent problem, consider switching to a more nonpolar or a denser organic solvent for the extraction.

Q3: My product has "oiled out" during crystallization instead of forming nice crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to the solution being supersaturated at a temperature above the melting point of the solute or the presence of impurities.

-

Troubleshooting Steps:

-

Re-dissolve and Cool Slowly: Heat the mixture to re-dissolve the oil, and then allow it to cool much more slowly. You can insulate the flask to encourage gradual cooling.[5]

-

Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to the mixture to decrease the saturation.[5]

-

Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The imperfections on the glass can provide nucleation sites for crystal growth.

-

Seed Crystals: If you have a small amount of the pure, solid product, adding a tiny crystal to the cooled solution can induce crystallization.[6]

-

Change the Solvent System: If the above methods fail, a different crystallization solvent or a solvent mixture (e.g., ethyl acetate/hexanes, dichloromethane/hexanes) may be necessary.[7]

-

Q4: My product is streaking badly on the silica gel column, and the separation is poor. What's happening?

A4: The tertiary amine in your this compound derivative is likely interacting with the acidic silanol groups on the surface of the silica gel. This acid-base interaction can lead to peak tailing and poor separation.[8][9]

-

The Solution: Basic Mobile Phase Modifier: To counteract this, add a small amount of a basic modifier to your eluent.[8][9]

-

Triethylamine (Et₃N): Typically, 0.1-1% triethylamine is added to the mobile phase. The triethylamine will preferentially interact with the acidic sites on the silica, allowing your product to elute more cleanly.

-

Ammonia: A solution of methanol saturated with ammonia can also be used as a polar component in your eluent system.

-

-

Expert Tip: Always pre-treat your column by flushing it with the eluent containing the basic modifier before loading your sample. This ensures the entire stationary phase is neutralized.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction Workflow

-

Quench the Reaction: Carefully add the appropriate aqueous solution (e.g., water, dilute HCl, saturated NaHCO₃) to the reaction mixture, ensuring adequate cooling if the reaction is exothermic.

-

Transfer to a Separatory Funnel: Transfer the entire mixture to a separatory funnel.

-

Add Organic Solvent: Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane, diethyl ether) to dissolve your product.

-

Extract: Gently invert the separatory funnel several times to allow for partitioning of the components, venting frequently to release any pressure buildup. Avoid vigorous shaking if emulsions are a concern.

-

Separate the Layers: Allow the layers to fully separate and then drain the lower layer.

-

Back-Extract (Optional but Recommended): Add fresh organic solvent to the aqueous layer and repeat the extraction process two more times to maximize the recovery of your product.

-

Combine Organic Layers: Combine all the organic extracts.

-

Wash the Organic Layer:

-

Wash with water to remove water-soluble impurities.

-

Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities.

-

Wash with brine (saturated aqueous NaCl) to remove the bulk of the water from the organic layer.[4]

-

-

Dry the Organic Layer: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter and Concentrate: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Recrystallization of a Solid Product

-

Choose a Suitable Solvent: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Common choices for compounds like this compound derivatives include ethanol, ethyl acetate, toluene, or mixtures such as ethyl acetate/hexanes.

-

Dissolve the Crude Product: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a hot plate or steam bath) while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.

-

Cool Slowly: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[5]

-

Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

-

Cool Further: Once crystals have started to form, you can place the flask in an ice bath to maximize the yield.

-

Isolate the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the Crystals: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.

-

Dry the Crystals: Dry the crystals in a vacuum oven or in a desiccator to remove any residual solvent.

Protocol 3: Flash Column Chromatography of an Amine-Containing Compound

-

Choose an Eluent System: Use thin-layer chromatography (TLC) to determine a suitable eluent system that gives your product an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexanes and ethyl acetate.

-

Prepare the Eluent with Modifier: Add 0.5-1% triethylamine to your chosen eluent system.

-

Pack the Column: Pack a glass column with silica gel using the prepared eluent.

-

Pre-treat the Column: Flush the packed column with several column volumes of the eluent containing triethylamine to ensure the silica is fully equilibrated.

-

Load the Sample: Dissolve your crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and load it onto the top of the column. Alternatively, you can adsorb the sample onto a small amount of silica gel and load the dry powder.

-

Elute the Column: Run the column with your prepared eluent, collecting fractions.

-

Monitor the Fractions: Monitor the collected fractions by TLC to identify those containing your pure product.

-

Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

| Purification Technique | Common Problem | Troubleshooting Solution | Key Parameter to Control |

| Liquid-Liquid Extraction | Emulsion Formation | Addition of brine, gentle agitation | Ionic strength of the aqueous phase |

| Recrystallization | Product "oiling out" | Slow cooling, add more solvent, change solvent | Cooling rate, solvent choice |

| Column Chromatography | Peak tailing/streaking | Add triethylamine to the eluent | pH of the mobile phase |

Visualizations

Caption: Decision tree for selecting a purification strategy.

Caption: Workflow for basic-modified column chromatography.

References

-

ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?[Link]

-

Najem, A. (2021). How do you do liquid-liquid extraction? YouTube. [Link]

-

Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.[Link]

- Google Patents. (n.d.).

-

ChemBK. (2024). 4-bromo-N,N-diphenylaniline.[Link]

-

Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.[Link]

-

Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

-

PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.[Link]

-

Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid.[Link]

-

Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION.[Link]

-

Wikipedia. (n.d.). Liquid–liquid extraction.[Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.[Link]

-

Chemistry LibreTexts. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds.[Link]

Sources

- 1. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]

- 2. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. Tips & Tricks [chem.rochester.edu]

- 8. biotage.com [biotage.com]

- 9. reddit.com [reddit.com]

Validation & Comparative

reactivity comparison: 4-(Bromomethyl)-N,N-diphenylaniline vs. 4-(chloromethyl)-N,N-diphenylaniline

[1]

Executive Summary: The "Velocity vs. Stability" Trade-off[1]

In the development of organic semiconductors and fluorescent probes, the choice between the bromomethyl and chloromethyl derivatives of triphenylamine (TPA) is a strategic decision between synthetic efficiency and material stability .

-

This compound (TPA-Br): The industry standard for small-scale, rapid synthesis.[1] It exhibits extremely high reactivity due to the weak C-Br bond and excellent leaving group ability, making it ideal for difficult substitutions (e.g., Arbuzov reactions). However, it suffers from poor shelf-stability and rapid hydrolysis.[1]

-

4-(Chloromethyl)-N,N-diphenylaniline (TPA-Cl): The robust alternative for scale-up.[1] While it requires harsher reaction conditions or catalysts to activate, it offers superior thermal and hydrolytic stability, allowing for easier purification and longer storage times.

Quick Verdict

| Feature | TPA-Br (Bromomethyl) | TPA-Cl (Chloromethyl) |

| Reactivity | High (Kinetic control) | Moderate (Thermodynamic control) |

| Synthetic Route | Direct Radical Bromination (1 Step) | Deoxychlorination of Alcohol (2 Steps) |

| Hydrolytic Stability | Low (Moisture sensitive) | High (Can be washed with water) |

| Primary Use Case | Rapid screening, Arbuzov reactions | Large-scale manufacturing, storage |

Mechanistic Underpinnings

The reactivity difference is governed by two factors: Bond Dissociation Energy (BDE) and the Electronic Effect of the Nitrogen Lone Pair .

Bond Dissociation Energy

The C-Br bond is significantly weaker than the C-Cl bond, lowering the activation energy for bond cleavage.[1]

Resonance Stabilization (The "Push" Effect)

Both molecules share the N,N-diphenylamine core. The nitrogen atom acts as a powerful electron donor (+M effect). Upon the departure of the halide (Leaving Group), the resulting benzylic carbocation is stabilized by resonance delocalization onto the nitrogen lone pair.

-

Impact on TPA-Br: The weak C-Br bond combined with this stabilization makes the bromide prone to spontaneous ionization (

pathway), leading to rapid hydrolysis in ambient air. -

Impact on TPA-Cl: The stronger C-Cl bond resists this spontaneous ionization, requiring thermal energy or Lewis acids to trigger the reaction.[1]

Figure 1: Mechanistic pathway showing the formation of the resonance-stabilized carbocation. The activation energy to reach the Transition State is significantly lower for the Bromide derivative.

Comparative Performance Data

The following data summarizes the performance of both derivatives in a standard Arbuzov Reaction (synthesis of phosphonates for Horner-Wadsworth-Emmons coupling), a critical step in HTM synthesis.

Experimental Context: Reaction with Triethyl phosphite (

| Metric | TPA-Br (Bromomethyl) | TPA-Cl (Chloromethyl) | Analysis |

| Reaction Time | 1 - 2 Hours | 6 - 12 Hours | Bromide reacts almost instantaneously at reflux; Chloride requires prolonged heating.[1] |

| Conversion Yield | > 95% | 75 - 85% | Chloride often requires KI catalysis (Finkelstein condition) to reach full conversion.[1] |

| By-product Formation | High (Polymerization) | Low | The highly reactive TPA-Br cation can react with itself (Friedel-Crafts alkylation) if not dilute.[1] |

| Purification | Recrystallization (Difficult) | Column Chromatography / Wash | TPA-Br degrades on silica gel (acidic); TPA-Cl is stable on silica.[1] |

Experimental Protocols